Deoxymulundocandin

Description

Properties

CAS No. |

138626-63-8 |

|---|---|

Molecular Formula |

C48H77N7O15 |

Molecular Weight |

992.2 g/mol |

IUPAC Name |

12-methyl-N-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-6-[(1R)-1-hydroxy-2-(4-hydroxyphenyl)ethyl]-3-(hydroxymethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]tetradecanamide |

InChI |

InChI=1S/C48H77N7O15/c1-5-26(2)14-12-10-8-6-7-9-11-13-15-37(62)49-32-22-36(61)44(66)53-46(68)40-41(63)27(3)23-55(40)47(69)33(25-56)50-45(67)39(35(60)20-29-16-18-30(58)19-17-29)52-43(65)34-21-31(59)24-54(34)48(70)38(28(4)57)51-42(32)64/h16-19,26-28,31-36,38-41,44,56-61,63,66H,5-15,20-25H2,1-4H3,(H,49,62)(H,50,67)(H,51,64)(H,52,65)(H,53,68)/t26?,27-,28+,31+,32-,33-,34-,35+,36+,38-,39-,40-,41-,44+/m0/s1 |

InChI Key |

GWBOEEVOSDBARW-SPXLVGSKSA-N |

Isomeric SMILES |

CCC(C)CCCCCCCCCCC(=O)N[C@H]1C[C@H]([C@H](NC(=O)[C@@H]2[C@H]([C@H](CN2C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@@H](NC1=O)[C@@H](C)O)O)[C@@H](CC4=CC=C(C=C4)O)O)CO)C)O)O)O |

Canonical SMILES |

CCC(C)CCCCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(C(CN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(CC4=CC=C(C=C4)O)O)CO)C)O)O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Deoxymulundocandin; |

Origin of Product |

United States |

Foundational & Exploratory

Deoxymulundocandin: A Technical Guide to its Discovery, Origin, and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deoxymulundocandin is an echinocandin-type antifungal antibiotic isolated from a novel variety of the fungus Aspergillus sydowii. This document provides a comprehensive overview of the discovery, origin, and physicochemical properties of deoxymulundocandin. It details the experimental protocols employed for its isolation, purification, and structural elucidation. Furthermore, a putative biosynthetic pathway is proposed based on established knowledge of echinocandin biosynthesis. All quantitative data are presented in tabular format for clarity, and key processes are visualized through diagrams generated using the DOT language.

Discovery and Origin

Deoxymulundocandin was first isolated and characterized by a team of scientists at the Research Centre of Hoechst India Limited in Mulund, Bombay, and at Pharma Forschung of Hoechst AG in Frankfurt, Germany.[1] The discovery was a result of a screening program for novel antibiotics from fungal sources.[1] The findings were submitted for publication on September 19, 1991, and subsequently published in The Journal of Antibiotics in May 1992.[1]

The producing organism is a novel variety of the fungus Aspergillus sydowii (Bainier and Sartory) Thom and Church, which was designated Aspergillus sydowii var. nov. mulundensis Roy (Culture No. Y-30462).[1] The varietal name 'mulundensis' is derived from Mulund, a suburb of Mumbai (formerly Bombay), India, where the Hoechst India research facility was located. This fungus has been noted to be commonly associated with rice in various stages, from the field to storage.[1]

Physicochemical Properties

Deoxymulundocandin is a white amorphous powder.[1] Its chemical formula is C48H77N7O15, with a molecular weight of 991.[1] A summary of its key physicochemical properties is provided in Table 1.

| Property | Value |

| Molecular Formula | C48H77N7O15 |

| Molecular Weight | 991 g/mol |

| Appearance | White amorphous powder |

| Melting Point | 167-168°C |

| Optical Rotation | [α]D25 -28.23° (c 0.25, methanol) |

| Solubility | |

| Soluble | Methanol, Dimethyl sulfoxide, N,N-Dimethylformamide |

| Insoluble | Acetone, Acetonitrile, Chloroform, Ethyl acetate, Petroleum ether, Water |

Table 1: Physicochemical Properties of Deoxymulundocandin.[1]

Antifungal Activity

Deoxymulundocandin exhibits antifungal properties against a range of pathogenic fungi. The minimum inhibitory concentrations (MICs) required to inhibit different fungal strains are detailed in Table 2.

| Test Organism | MIC (µg/ml) |

| Aspergillus niger | >200 |

| Fusarium culmorum | 100 |

| Cladosporium species | >200 |

| Trichophyton mentagrophytes | 0.75 |

| Candida albicans | <0.18 |

| Pseudomonas aeruginosa | >200 |

Table 2: Minimum Inhibitory Concentrations (MIC) of Deoxymulundocandin.[1]

Experimental Protocols

Fermentation and Isolation

The production of deoxymulundocandin was achieved through large-scale fermentation of Aspergillus sydowii var. nov. mulundensis (Culture No. Y-30462).[1]

Protocol:

-

Fermentation: The microorganism was cultivated in 150-liter and 390-liter stainless steel fermenters containing 95 liters and 270 liters of production media, respectively. The fermentation was carried out for 66 hours.[1]

-

Harvesting: Post-fermentation, the culture broth was centrifuged to separate the culture filtrate from the mycelial mass. Deoxymulundocandin, along with the related compound mulundocandin, was found in both the filtrate and the mycelia.[1]

-

Extraction: The combined filtrate and mycelia were processed for the extraction of the active compounds.

-

Purification: The crude extract was subjected to further purification. Bioactive fractions were eluted under pressure using a mobile phase of ethyl acetate-propanol (5:2) followed by ethyl acetate-propanol (5:3).[1] Fractions were analyzed by Thin Layer Chromatography (TLC).[1]

-

Final Product: Fractions containing pure deoxymulundocandin were combined, and the solvent was removed under reduced pressure to yield 85 mg of the pure compound.[1]

Figure 1: Experimental workflow for the isolation and purification of deoxymulundocandin.

Structure Elucidation

The chemical structure of deoxymulundocandin was established through a series of analytical techniques, primarily by comparing it to the known structure of mulundocandin.[1]

Protocol:

-

Acid Hydrolysis: A sample of deoxymulundocandin was subjected to acid hydrolysis by heating at 110°C for one hour in hydrochloric acid to break it down into its constituent amino acids and fatty acid side chain. The solvent was subsequently removed under nitrogen.[1]

-

Derivatization: The acid hydrolysate was converted to its methyl ester and then trifluoroacetylated. A similar derivatized sample was prepared from mulundocandin for comparison.[1]

-

GC-MS Analysis: The derivatized samples were analyzed and compared using Gas Chromatography-Mass Spectrometry (GC-MS).[1] The GC column temperature was programmed with a gradient of 80°C to 290°C at a heating rate of 10°C per minute.[1] The mass spectra of the separated components were analyzed to identify the constituent molecules.[1]

-

NMR Spectroscopy: High-field Nuclear Magnetic Resonance (NMR) experiments, including COSY, NOESY, and DEPT, were conducted to determine the final structure and stereochemistry of the molecule.[1]

Putative Biosynthetic Pathway

While the specific biosynthetic pathway for deoxymulundocandin in Aspergillus sydowii has not been fully elucidated, it is presumed to follow the general pathway for echinocandin biosynthesis, which are classified as non-ribosomal lipopeptides. This process involves a large multi-modular enzyme complex known as a non-ribosomal peptide synthetase (NRPS).

The proposed pathway begins with the activation of a fatty acid, which serves as the lipid side chain, and the sequential addition of specific amino acid building blocks. The key difference between deoxymulundocandin and its congener mulundocandin lies in the hydroxylation of the homotyrosine residue.[1]

Figure 2: A putative biosynthetic pathway for deoxymulundocandin, inferred from general echinocandin biosynthesis.

Conclusion

Deoxymulundocandin represents a significant discovery in the field of antifungal agents. Its isolation from a novel variety of Aspergillus sydowii highlights the importance of continued screening of natural sources for new therapeutic compounds. The methodologies employed in its discovery and characterization provide a solid framework for the investigation of other natural products. While its specific biosynthetic pathway requires further investigation, the foundational knowledge of echinocandin synthesis offers a strong starting point for future genetic and metabolic engineering efforts aimed at improving yields or generating novel analogues. This technical guide serves as a foundational resource for researchers interested in the study and development of deoxymulundocandin and related antifungal compounds.

References

Deoxymulundocandin from Aspergillus sydowii: A Technical Guide for Researchers

An In-depth Examination of the Biosynthesis, Production, and Antifungal Potential of a Promising Echinocandin

Executive Summary

Deoxymulundocandin, a member of the echinocandin class of antifungal agents, is a secondary metabolite produced by the filamentous fungus Aspergillus sydowii. Originally identified from a strain designated as Aspergillus sydowii var. mulundensis, recent taxonomic studies have reclassified this producer as a distinct species, Aspergillus mulundensis. This guide provides a comprehensive technical overview of deoxymulundocandin, intended for researchers, scientists, and drug development professionals. It covers the producing organism, biosynthesis, fermentation, extraction, purification, and antifungal activity of this promising compound. While detailed quantitative production yields remain proprietary or unpublished, this document compiles available qualitative and comparative data, outlines established experimental protocols for related compounds, and presents a model for the biosynthetic pathway.

The Producing Organism: Aspergillus sydowii and the Reclassification to Aspergillus mulundensis

The fungus responsible for producing deoxymulundocandin was initially identified as a novel variety of Aspergillus sydowii, named Aspergillus sydowii (Bainier and Sartory) Thom and Church var. nov. mulundensis Roy (Culture No. Y-30462)[1]. This ubiquitous, saprophytic fungus is known for producing a diverse array of secondary metabolites[2]. However, subsequent phylogenetic, morphological, and metabolic analyses have led to the reclassification of this specific strain to a new species: Aspergillus mulundensis[3][4][5]. For the purpose of this guide, and to reflect the historical literature, both names may be used, with the understanding that Aspergillus mulundensis is the current and more accurate taxonomic identification.

Biosynthesis of Deoxymulundocandin

Deoxymulundocandin is a lipopeptide, structurally similar to other echinocandins. Its biosynthesis is governed by a dedicated gene cluster encoding a multi-modular non-ribosomal peptide synthetase (NRPS) and other accessory enzymes. While the specific biosynthetic gene cluster for deoxymulundocandin in A. mulundensis has not been fully elucidated in publicly available literature, a model can be inferred from the well-characterized echinocandin B biosynthetic gene cluster found in other Aspergillus species, such as Aspergillus nidulans and Aspergillus pachycristatus[6][7][8][9].

The proposed biosynthetic pathway for deoxymulundocandin involves the following key steps:

-

Assembly of the Hexapeptide Core: The NRPS enzyme sequentially links the constituent amino acids, including non-proteinogenic amino acids, to form the cyclic hexapeptide core.

-

Acylation with a Lipid Side Chain: A fatty acid side chain is activated and attached to the N-terminus of the peptide core.

-

Post-assembly Modifications: A series of enzymatic modifications, such as hydroxylations, tailor the final structure of the deoxymulundocandin molecule.

Diagram of the Proposed Echinocandin Biosynthetic Pathway:

Fermentation and Production

Optimizing fermentation conditions is critical for maximizing the yield of deoxymulundocandin. Based on studies of echinocandin production in related fungi, several parameters are key to successful fermentation. It is important to note that deoxymulundocandin, like other echinocandins, is primarily localized within the mycelium and not secreted into the culture broth[3].

Culture Media

A variety of media can be used for the cultivation of Aspergillus species for secondary metabolite production. While a specific, optimized medium for deoxymulundocandin is not publicly detailed, a typical fermentation medium would be rich in carbon and nitrogen sources. Examples of media used for Aspergillus sydowii growth include Potato Dextrose Agar (PDA), Yeast Extract Peptone Dextrose (YPD), and Malt Extract Agar (ME)[10][11]. A general fermentation medium composition for echinocandin production is provided in the experimental protocols section.

Fermentation Parameters

Key fermentation parameters that influence secondary metabolite production include:

-

Temperature: Optimal temperature for growth and production can vary.

-

pH: Maintaining a stable pH is crucial for enzymatic activity.

-

Aeration and Agitation: Adequate oxygen supply is necessary for aerobic fungi.

-

Incubation Time: Production is often linked to specific growth phases.

Strategies for yield improvement in echinocandin fermentations have included the optimization of media components and the addition of microparticles to influence mycelial morphology[12][13].

Extraction and Purification

The intracellular localization of deoxymulundocandin necessitates an effective cell disruption and extraction procedure. Purification typically involves a multi-step chromatographic process.

Workflow for Deoxymulundocandin Extraction and Purification:

References

- 1. njccwei.com [njccwei.com]

- 2. Determination of MICs of Aminocandin for Candida spp. and Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Aspergillus mulundensis sp. nov., a new species for the fungus producing the antifungal echinocandin lipopeptides, mulundocandins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Echinocandin B biosynthesis: a biosynthetic cluster from Aspergillus nidulans NRRL 8112 and reassembly of the subclusters Ecd and Hty from Aspergillus pachycristatus NRRL 11440 reveals a single coherent gene cluster - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Echinocandin B biosynthesis: a biosynthetic cluster from Aspergillus nidulans NRRL 8112 and reassembly of the subclusters Ecd and Hty from Aspergillus pachycristatus NRRL 11440 reveals a single coherent gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Clarification of the biosynthetic gene cluster involved in the antifungal prodrug echinocandin B and its robust production in engineered Aspergillus pachycristatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. Biosynthesis and yield improvement strategies of fengycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Insight into advances for the biosynthetic progress of fermented echinocandins of antifungals - PMC [pmc.ncbi.nlm.nih.gov]

- 13. [Effect of microparticles on echinocandin B production by Aspergillus nidulans] - PubMed [pubmed.ncbi.nlm.nih.gov]

Deoxymulundocandin: A Technical Guide to its Chemical Structure, Properties, and Antifungal Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deoxymulundocandin is a naturally occurring echinocandin-type antifungal antibiotic.[1] Isolated from the fungus Aspergillus sydowii, this lipopeptide molecule exhibits potent activity against a range of fungal pathogens. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of deoxymulundocandin, with a focus on its mechanism of action and detailed experimental protocols for its study.

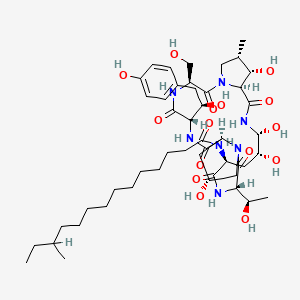

Chemical Structure and Physicochemical Properties

Deoxymulundocandin is a cyclic lipopeptide, a class of compounds characterized by a cyclic peptide core linked to a fatty acid side chain. Its molecular formula is C48H77N7O15, with a molecular weight of approximately 992.16 g/mol .[2][3]

Table 1: Physicochemical Properties of Deoxymulundocandin

| Property | Value | Reference |

| CAS Number | 138626-63-8 | [2][3] |

| Molecular Formula | C48H77N7O15 | [2][3] |

| Molecular Weight | 992.16 | [2][3] |

| Appearance | White amorphous powder | [1] |

| Melting Point | 167-168 °C | [1] |

| Optical Rotation | [α]D²⁵ -28.23° (c 0.25, methanol) | [1] |

| Boiling Point (Predicted) | 1330.3 ± 65.0 °C | [2][3] |

| Density (Predicted) | 1.36 ± 0.1 g/cm³ | [2][3] |

| pKa (Predicted) | 10.01 ± 0.15 | [3] |

| Solubility | Soluble in methanol and dimethyl sulfoxide (DMSO). | [1] |

While a definitive 2D chemical structure diagram is not widely available in public chemical databases, its structure has been elucidated through methods such as comparative GC-MS analyses of its derivatized acid hydrolysates with mulundocandin, as well as high-field NMR experiments.[1]

Mechanism of Action: Inhibition of β-(1,3)-D-Glucan Synthase

Like other echinocandins, deoxymulundocandin's antifungal activity stems from its potent and specific inhibition of β-(1,3)-D-glucan synthase.[4][5] This enzyme is a critical component of the fungal cell wall biosynthesis pathway, responsible for the synthesis of β-(1,3)-D-glucan, a major structural polymer that provides osmotic stability.[4][5] By inhibiting this enzyme, deoxymulundocandin disrupts the integrity of the fungal cell wall, leading to cell lysis and death.[4] This mechanism of action is highly selective for fungal cells, as mammalian cells lack a cell wall and the β-(1,3)-D-glucan synthase enzyme.[4]

References

Deoxymulundocandin: A Technical Overview of its Molecular Properties and Antifungal Action

For Researchers, Scientists, and Drug Development Professionals

Deoxymulundocandin, a member of the echinocandin class of antifungal agents, presents a significant area of interest in the development of novel therapies against fungal infections. This technical guide provides a comprehensive overview of its core molecular characteristics, established experimental protocols for its isolation and characterization, and its mechanism of action.

Molecular Data

The fundamental molecular properties of Deoxymulundocandin are summarized below.

| Property | Value |

| Molecular Formula | C₄₈H₇₇N₇O₁₅ |

| Molecular Weight | 991 g/mol |

Mechanism of Action: Inhibition of Fungal Cell Wall Synthesis

Deoxymulundocandin is an echinocandin type antifungal antibiotic.[1] The primary mechanism of action for echinocandins is the non-competitive inhibition of β-(1,3)-D-glucan synthase, an essential enzyme for the biosynthesis of β-(1,3)-D-glucan.[2][3][4][5] This polysaccharide is a critical component of the fungal cell wall, providing structural integrity.[3][6] By disrupting the synthesis of this vital polymer, echinocandins compromise the fungal cell wall, leading to osmotic instability and ultimately cell death.[3][7] This targeted action is specific to fungi, as mammalian cells lack a cell wall, contributing to the favorable safety profile of this class of antifungals.[7]

Experimental Protocols

The isolation and structural elucidation of Deoxymulundocandin involve a series of chromatographic and spectroscopic techniques.

Isolation and Purification

The following protocol outlines the general steps for the isolation and purification of Deoxymulundocandin from a fungal culture, such as Aspergillus sydowii.[1]

Workflow for Deoxymulundocandin Isolation

Methodology:

-

Extraction: The fungal mycelia are extracted with methanol to obtain the crude antibiotic. The culture filtrate is concentrated.

-

Adsorption: The concentrated crude extract is adsorbed onto TLC-grade silica gel.

-

Column Chromatography: The adsorbed material is loaded onto a silica gel column. Elution is carried out under pressure using a gradient of ethyl acetate-propanol.[1]

-

Fraction Analysis: The collected fractions are analyzed for bioactivity and purity using Thin Layer Chromatography (TLC).

-

TLC System: Silica gel plates with a mobile phase of ethyl acetate-propanol-water (5:3:1).[1]

-

-

Purification: Fractions containing pure Deoxymulundocandin are combined.

-

Final Product: The solvent is removed under reduced pressure to yield the pure compound.[1]

Structural Elucidation

The chemical structure of Deoxymulundocandin was established through comparative analysis with its congener, mulundocandin, using Gas Chromatography-Mass Spectrometry (GC-MS) of derivatized acid hydrolysates and advanced Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

1. GC-MS Analysis of Derivatized Acid Hydrolysates

-

Hydrolysis: The sample is hydrolyzed with 6N aqueous hydrochloric acid.

-

Derivatization: The hydrolysate is esterified with methanolic hydrochloric acid, followed by trifluoroacetylation.

-

GC-MS Analysis: The derivatized sample is analyzed by GC-MS to identify the constituent amino acids and the fatty acid side chain.[1]

2. NMR Spectroscopy

High-field NMR experiments are crucial for determining the connectivity and stereochemistry of the molecule.

-

1D NMR: ¹H and ¹³C NMR spectra provide initial information on the chemical environment of protons and carbons.

-

2D NMR:

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system, establishing connectivity between adjacent protons.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, which is essential for determining the sequential arrangement of amino acids and the overall 3D conformation.

-

DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups in the ¹³C spectrum.[1]

-

References

- 1. researchgate.net [researchgate.net]

- 2. Echinocandin inhibition of 1,3-beta-D-glucan synthase from Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Echinocandins – structure, mechanism of action and use in antifungal therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular mechanisms governing antifungal drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antifungals and Drug Resistance [mdpi.com]

- 6. Virtual screening for potential inhibitors of β(1,3)-D-glucan synthase as drug candidates against fungal cell wall - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What are 1,3-beta-glucan synthase inhibitors and how do they work? [synapse.patsnap.com]

Deoxymulundocandin Biosynthesis: A Technical Guide to the Core Pathway Intermediates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxymulundocandin is a potent antifungal lipopeptide belonging to the echinocandin class of natural products. Produced by the filamentous fungus Aspergillus mulundensis, it exhibits significant activity against a range of human pathogenic fungi.[1][2] Understanding the biosynthetic pathway of deoxymulundocandin is crucial for endeavors in synthetic biology, metabolic engineering to improve yields, and the generation of novel analogs with enhanced therapeutic properties. This technical guide provides an in-depth overview of the core biosynthetic pathway, its intermediates, and the enzymes involved, based on the current understanding of echinocandin biosynthesis.

Deoxymulundocandin is structurally and biosynthetically related to other echinocandins, such as echinocandin B and its parent compound, mulundocandin.[2] The biosynthesis is orchestrated by a multi-gene biosynthetic gene cluster (BGC) that encodes a large non-ribosomal peptide synthetase (NRPS) and a suite of tailoring enzymes responsible for the assembly and modification of the final molecule. The BGC for mulundocandin production in Aspergillus mulundensis DSMZ 5745 has been identified and sequenced, providing a roadmap for elucidating the biosynthetic steps.[3]

This guide will detail the proposed biosynthetic pathway of deoxymulundocandin, present the putative enzymes and their functions in a structured format, provide detailed experimental protocols for key analytical and molecular techniques, and visualize the core pathways and workflows using Graphviz diagrams.

Deoxymulundocandin Biosynthetic Pathway

The biosynthesis of deoxymulundocandin is proposed to proceed through a pathway analogous to that of other echinocandins, originating from a hexapeptide core assembled by a non-ribosomal peptide synthetase (NRPS). The key difference between mulundocandin and deoxymulundocandin lies in the hydroxylation of the L-homotyrosine residue, suggesting a variation in the final tailoring steps of the pathway.

The proposed pathway initiates with the activation of a fatty acid side chain, followed by the sequential addition and modification of six amino acid residues by the NRPS. The linear lipopeptide is then cyclized, and subsequent post-assembly modifications, including hydroxylations, yield the final deoxymulundocandin product.

Core Components of the Biosynthetic Machinery

The biosynthesis of deoxymulundocandin is governed by a dedicated gene cluster. While a detailed functional analysis of each gene in the A. mulundensis cluster is yet to be published, a high degree of homology with the well-characterized echinocandin B gene cluster from Aspergillus species allows for the confident assignment of putative functions to the key enzymes.

| Gene (Putative) | Enzyme Function | Substrate(s) | Product |

| mclA | Non-ribosomal peptide synthetase (NRPS) | L-ornithine, L-threonine, 4-hydroxy-L-proline, L-homotyrosine, L-serine, 4-methyl-L-proline, 12-methylmyristic acid | Cyclic lipohexapeptide core |

| mclB | Acyl-CoA ligase | 12-methylmyristic acid, ATP, CoA | 12-methylmyristoyl-CoA |

| mclC | Acyl carrier protein | 12-methylmyristoyl-CoA | 12-methylmyristoyl-ACP |

| mclD | Hydroxylase (P450) | L-ornithine (on NRPS) | 4,5-dihydroxy-L-ornithine |

| mclE | Hydroxylase (P450) | L-proline (on NRPS) | 4-hydroxy-L-proline |

| mclF | Hydroxylase (P450) | L-proline (on NRPS) | 4-methyl-L-proline |

| mclG | Hydroxylase (P450) | L-homotyrosine (on NRPS) | 3-hydroxy-L-homotyrosine |

| mclH | Thioesterase | Linear lipohexapeptide-NRPS | Cyclic lipohexapeptide |

Deoxymulundocandin Biosynthesis Pathway Diagram

Caption: Proposed biosynthetic pathway of deoxymulundocandin.

Experimental Protocols

Fungal Culture and Metabolite Extraction

Objective: To cultivate Aspergillus mulundensis and extract secondary metabolites for analysis.

Materials:

-

Aspergillus mulundensis DSMZ 5745 culture

-

Potato Dextrose Agar (PDA) plates

-

Yeast Extract Sucrose (YES) liquid medium

-

Sterile flasks

-

Incubator shaker

-

Ethyl acetate

-

Rotary evaporator

-

Lyophilizer

Procedure:

-

Inoculate A. mulundensis spores onto PDA plates and incubate at 28°C for 7 days.

-

Aseptically transfer a small agar plug with mycelium to a flask containing 100 mL of YES medium.

-

Incubate the liquid culture at 28°C with shaking at 180 rpm for 10-14 days.

-

Separate the mycelium from the culture broth by filtration.

-

Extract the mycelium and the culture broth separately with an equal volume of ethyl acetate three times.

-

Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator.

-

Lyophilize the crude extract to remove any remaining water.

-

Store the dried extract at -20°C until further analysis.

Identification and Quantification of Intermediates by HPLC-MS

Objective: To identify and quantify deoxymulundocandin and its biosynthetic intermediates.

Materials:

-

Crude fungal extract

-

Deoxymulundocandin standard (if available)

-

HPLC system coupled with a mass spectrometer (e.g., Q-TOF or Orbitrap)

-

C18 reverse-phase HPLC column

-

Acetonitrile (ACN) with 0.1% formic acid

-

Water with 0.1% formic acid

-

Methanol for sample preparation

Procedure:

-

Dissolve the crude extract in methanol to a final concentration of 1 mg/mL.

-

Filter the sample through a 0.22 µm syringe filter.

-

Inject 10 µL of the sample onto the HPLC-MS system.

-

Perform a gradient elution from 10% to 90% ACN in water (both with 0.1% formic acid) over 30 minutes at a flow rate of 0.4 mL/min.

-

Set the mass spectrometer to acquire data in both positive and negative ion modes over a mass range of m/z 100-2000.

-

Identify deoxymulundocandin and potential intermediates by comparing their retention times and mass spectra with known standards or by analyzing their fragmentation patterns for characteristic structural motifs of echinocandins.

-

For quantification, generate a standard curve using a purified deoxymulundocandin standard of known concentrations.

Heterologous Expression of Biosynthetic Genes

Objective: To functionally characterize the enzymes of the deoxymulundocandin biosynthetic pathway by expressing the corresponding genes in a heterologous host.

Materials:

-

Genomic DNA from A. mulundensis

-

High-fidelity DNA polymerase

-

Gene-specific primers with appropriate restriction sites or recombination overhangs

-

Expression vector (e.g., pET vector for E. coli or an integrative vector for a fungal host like Aspergillus nidulans)

-

Competent cells of the expression host

-

Appropriate growth media and selection agents

Procedure:

-

Amplify the gene of interest from A. mulundensis genomic DNA using PCR.

-

Clone the PCR product into the chosen expression vector.

-

Transform the expression construct into the competent host cells.

-

Select for positive transformants using the appropriate selection marker.

-

Induce gene expression according to the specific requirements of the promoter in the expression vector.

-

For in vitro assays, lyse the cells and purify the recombinant protein.

-

For in vivo assays, culture the recombinant strain and analyze the culture broth and mycelial extracts for the production of the expected intermediate or final product using HPLC-MS.

Experimental Workflow for Gene Function Analysis

Caption: Workflow for heterologous expression and gene function analysis.

Conclusion

The elucidation of the deoxymulundocandin biosynthetic pathway is a key step towards harnessing the full potential of this valuable antifungal agent. While the complete functional characterization of the A. mulundensis gene cluster is an ongoing area of research, the strong conservation of echinocandin biosynthesis across different fungal species provides a robust framework for understanding the formation of deoxymulundocandin and its intermediates. The experimental protocols and workflows outlined in this guide offer a practical starting point for researchers aiming to investigate this pathway further, with the ultimate goal of improving production and engineering novel, more effective antifungal drugs.

References

Deoxymulundocandin: A Technical Deep Dive into its Antifungal Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deoxymulundocandin is a member of the echinocandin class of antifungal agents, a group of lipopeptide antibiotics that exhibit potent activity against a range of pathogenic fungi.[1][2] This technical guide provides an in-depth exploration of the mechanism of action of Deoxymulundocandin, leveraging available data on the compound and its close structural analogs. The primary molecular target of this class of antifungals is the enzyme β-(1,3)-D-glucan synthase, an essential component of the fungal cell wall biosynthesis pathway.[2][3] By inhibiting this enzyme, Deoxymulundocandin disrupts the integrity of the fungal cell wall, leading to osmotic instability and ultimately, cell death.[4] This document summarizes the available quantitative data, details relevant experimental protocols, and provides visualizations of the key molecular pathways and experimental workflows.

Core Mechanism of Action: Inhibition of β-(1,3)-D-Glucan Synthase

Deoxymulundocandin, like other echinocandins, exerts its antifungal effect by non-competitively inhibiting the β-(1,3)-D-glucan synthase enzyme complex.[2][5] This enzyme is responsible for the synthesis of β-(1,3)-D-glucan, a crucial polysaccharide that constitutes the primary structural component of the fungal cell wall.[4][6] The fungal cell wall is a dynamic structure vital for maintaining cell shape, providing osmotic protection, and facilitating cell division and growth. The absence of a cell wall in mammalian cells makes β-(1,3)-D-glucan synthase an attractive target for antifungal therapy, offering a high degree of selective toxicity.[7]

The inhibition of β-(1,3)-D-glucan synthesis weakens the fungal cell wall, rendering the cell susceptible to osmotic lysis.[4] This fungicidal or fungistatic action is particularly effective against rapidly growing fungi where cell wall remodeling is most active.[3]

Signaling Pathway and Cellular Consequences

The inhibition of β-(1,3)-D-glucan synthase by Deoxymulundocandin triggers a cascade of cellular events, ultimately leading to fungal cell death. The following diagram illustrates the proposed signaling pathway and downstream effects.

Caption: Inhibition of β-(1,3)-D-glucan synthase by Deoxymulundocandin.

Quantitative Data

Table 1: In Vitro Antifungal Activity of Mulundocandin

| Fungal Species | MIC Range (µg/mL) | Reference |

| Candida albicans | 0.5 - 4.0 | [8] |

| Candida glabrata | 2.0 - 4.0 | [8] |

| Candida tropicalis | 1.0 - 8.0 | [8] |

Experimental Protocols

The following sections detail generalized methodologies for key experiments used to characterize the mechanism of action of echinocandin-type antifungals. These protocols are based on established methods and can be adapted for the specific study of Deoxymulundocandin.

β-(1,3)-D-Glucan Synthase Inhibition Assay

This assay is fundamental to determining the direct inhibitory effect of a compound on the target enzyme.

Objective: To quantify the inhibition of β-(1,3)-D-glucan synthase activity by Deoxymulundocandin.

Methodology:

-

Enzyme Preparation: A crude membrane fraction containing β-(1,3)-D-glucan synthase is prepared from a susceptible fungal strain (e.g., Candida albicans). This typically involves spheroplasting the yeast cells, followed by osmotic lysis and differential centrifugation to isolate the membrane fraction.

-

Reaction Mixture: The standard assay mixture contains a buffer (e.g., 50 mM Tris-HCl, pH 7.5), a substrate (UDP-[14C]glucose), an activator (e.g., GTPγS), and the prepared enzyme fraction.

-

Inhibition Study: Varying concentrations of Deoxymulundocandin (or a suitable solvent control) are pre-incubated with the enzyme preparation before the addition of the substrate to initiate the reaction.

-

Incubation: The reaction is allowed to proceed at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).

-

Product Separation: The reaction is terminated, and the radiolabeled β-(1,3)-D-glucan product is separated from the unreacted substrate, typically by filtration through a glass fiber filter.

-

Quantification: The radioactivity retained on the filter is measured using a scintillation counter. The amount of radioactivity is proportional to the enzyme activity.

-

Data Analysis: The percentage of inhibition is calculated for each concentration of Deoxymulundocandin, and the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Caption: Workflow for β-(1,3)-D-glucan synthase inhibition assay.

Minimum Inhibitory Concentration (MIC) Determination

This assay determines the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.

Objective: To determine the MIC of Deoxymulundocandin against various fungal strains.

Methodology:

-

Inoculum Preparation: A standardized suspension of fungal cells is prepared from a fresh culture and adjusted to a specific concentration (e.g., 1-5 x 10^5 cells/mL).

-

Drug Dilution: A series of twofold dilutions of Deoxymulundocandin are prepared in a suitable liquid growth medium (e.g., RPMI-1640) in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized fungal suspension. A growth control (no drug) and a sterility control (no inoculum) are included.

-

Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 35°C for 24-48 hours).

-

MIC Reading: The MIC is determined as the lowest concentration of the drug at which there is no visible growth.

Caption: Experimental workflow for determining Minimum Inhibitory Concentration (MIC).

Conclusion

Deoxymulundocandin is a promising antifungal agent that targets a fundamental and specific process in fungal physiology: cell wall biosynthesis. Its mechanism of action, centered on the inhibition of β-(1,3)-D-glucan synthase, provides a strong rationale for its efficacy and selective toxicity. While further research is required to fully elucidate the specific quantitative and kinetic parameters of Deoxymulundocandin's interaction with its target, the established knowledge of the echinocandin class provides a robust framework for its continued development. The experimental protocols and conceptual diagrams presented in this guide offer a comprehensive resource for researchers and drug development professionals engaged in the study of this and other related antifungal compounds.

References

- 1. jfda-online.com [jfda-online.com]

- 2. Echinocandin inhibition of 1,3-beta-D-glucan synthase from Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Activity of Contemporary Antifungal Agents, Including the Novel Echinocandin Anidulafungin, Tested against Candida spp., Cryptococcus spp., and Aspergillus spp.: Report from the SENTRY Antimicrobial Surveillance Program (2006 to 2007) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. davidmoore.org.uk [davidmoore.org.uk]

- 5. Virtual screening for potential inhibitors of β(1,3)-D-glucan synthase as drug candidates against fungal cell wall - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fungal Cell Wall Biosynthesis – Yokoyama Lab [sites.duke.edu]

- 7. mdpi.com [mdpi.com]

- 8. Mulundocandin, an echinocandin-like lipopeptide antifungal agent: biological activities in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Deoxymulundocandin: An In-Depth Technical Guide to its Antifungal Spectrum of Activity

Disclaimer: Publicly available data on the specific antifungal spectrum of activity of deoxymulundocandin is limited. This document provides a comprehensive overview based on its classification as an echinocandin-type antifungal antibiotic. The information presented herein reflects the well-established characteristics of the echinocandin class, offering a robust framework for understanding the expected activity of deoxymulundocandin.

Executive Summary

Deoxymulundocandin is a semi-synthetic lipopeptide antibiotic belonging to the echinocandin class.[1] Echinocandins represent a critical group of antifungal agents that target the fungal cell wall, a structure absent in mammalian cells, conferring a high degree of selective toxicity. This technical guide summarizes the expected in vitro activity of deoxymulundocandin against a broad range of fungal pathogens, details the standardized experimental protocols for determining antifungal susceptibility, and illustrates the underlying mechanism of action and experimental workflows through detailed diagrams. The content is intended for researchers, scientists, and drug development professionals engaged in the field of mycology and antifungal research.

Antifungal Spectrum of Activity

As an echinocandin, deoxymulundocandin is anticipated to exhibit potent fungicidal activity against most Candida species and fungistatic activity against Aspergillus species. The echinocandin class is notably inactive against certain yeasts such as Cryptococcus neoformans, Trichosporon spp., and Rhodotorula spp.

Activity against Candida Species

Echinocandins are a first-line therapy for invasive candidiasis due to their potent, fungicidal action against the majority of Candida species, including those resistant to other antifungal classes like azoles.[2] The in vitro activity is typically measured as the Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth.

Table 1: Representative In Vitro Activity of Echinocandins against Candida Species (Proxy for Deoxymulundocandin)

| Fungal Species | Anidulafungin MIC Range (µg/mL) | Caspofungin MIC Range (µg/mL) | Micafungin MIC Range (µg/mL) |

| Candida albicans | 0.015 - 0.25 | 0.008 - 0.5 | 0.008 - 0.125 |

| Candida glabrata | 0.015 - 0.25 | 0.015 - 0.5 | 0.008 - 0.125 |

| Candida tropicalis | 0.015 - 0.25 | 0.03 - 1 | 0.015 - 0.25 |

| Candida parapsilosis | 0.5 - 4 | 0.25 - 4 | 0.125 - 2 |

| Candida krusei | 0.03 - 0.5 | 0.125 - 2 | 0.03 - 0.5 |

Data compiled from multiple sources.[3][4][5][6] Note that C. parapsilosis generally exhibits higher MICs to echinocandins.

Activity against Aspergillus Species

Against filamentous fungi such as Aspergillus, echinocandins demonstrate a fungistatic effect, meaning they inhibit fungal growth rather than killing the organism.[2] This activity is assessed by the Minimum Effective Concentration (MEC), which is the lowest drug concentration that leads to the growth of small, rounded, compact hyphal forms as observed microscopically.[7]

Table 2: Representative In Vitro Activity of Echinocandins against Aspergillus Species (Proxy for Deoxymulundocandin)

| Fungal Species | Anidulafungin MEC Range (µg/mL) | Caspofungin MEC Range (µg/mL) | Micafungin MEC Range (µg/mL) |

| Aspergillus fumigatus | 0.008 - 0.06 | 0.015 - 0.5 | 0.008 - 0.03 |

| Aspergillus flavus | 0.008 - 0.03 | 0.03 - 0.5 | 0.008 - 0.03 |

| Aspergillus niger | 0.008 - 0.03 | 0.03 - 0.25 | 0.008 - 0.03 |

| Aspergillus terreus | 0.008 - 0.06 | 0.125 - 1 | 0.008 - 0.03 |

Data compiled from multiple sources.[7][8][9] Note that MEC values for echinocandins against Aspergillus species are generally very low.

Mechanism of Action

The primary mechanism of action for echinocandins is the non-competitive inhibition of the enzyme β-(1,3)-D-glucan synthase.[10] This enzyme is a key component in the synthesis of β-(1,3)-D-glucan, an essential polysaccharide for maintaining the integrity of the fungal cell wall.[11] The disruption of cell wall synthesis leads to osmotic instability and, ultimately, cell death in susceptible fungi.[12]

Caption: Mechanism of action of echinocandin antifungal agents.

The inhibition of β-(1,3)-D-glucan synthase by echinocandins triggers a compensatory stress response in the fungus, primarily through the cell wall integrity (CWI) pathway. This can lead to an increase in chitin synthesis as the cell attempts to repair the damaged cell wall.

Caption: Fungal cell wall integrity pathway activation by echinocandins.

Experimental Protocols

The in vitro antifungal activity of deoxymulundocandin would be determined using standardized methods developed by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for Yeasts (CLSI M27)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeasts such as Candida species.[13][14]

4.1.1 Inoculum Preparation:

-

Subculture the yeast isolate onto potato dextrose agar and incubate at 35°C for 24-48 hours.

-

Harvest several colonies and suspend in sterile saline.

-

Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

-

Further dilute the suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

4.1.2 Assay Procedure:

-

Prepare serial twofold dilutions of deoxymulundocandin in RPMI 1640 medium in a 96-well microtiter plate.

-

Inoculate each well with the prepared yeast suspension.

-

Include a growth control (no drug) and a sterility control (no inoculum).

-

Incubate the plates at 35°C for 24-48 hours.

4.1.3 Interpretation of Results:

-

The MIC is the lowest concentration of the drug that causes a significant diminution of growth (typically ≥50% inhibition) compared to the growth control.

Broth Microdilution Method for Filamentous Fungi (CLSI M38)

This method is used to determine the Minimum Effective Concentration (MEC) of echinocandins against molds like Aspergillus species.[2][15]

4.2.1 Inoculum Preparation:

-

Grow the mold on potato dextrose agar at 35°C for 7 days.

-

Harvest conidia by flooding the agar surface with sterile saline containing 0.05% Tween 80.

-

Adjust the conidial suspension to a final concentration of 0.4-5 x 10^4 CFU/mL in RPMI 1640 medium.

4.2.2 Assay Procedure:

-

Perform serial twofold dilutions of deoxymulundocandin in RPMI 1640 medium in a 96-well microtiter plate.

-

Add the conidial suspension to each well.

-

Include a growth control and a sterility control.

-

Incubate the plates at 35°C for 48-72 hours.

4.2.3 Interpretation of Results:

-

The MEC is read microscopically as the lowest drug concentration at which small, rounded, compact hyphal forms are observed.

Caption: Standardized workflow for antifungal susceptibility testing.

Conclusion

Deoxymulundocandin, as a member of the echinocandin class, is expected to be a potent antifungal agent with a targeted spectrum of activity. Its primary utility is anticipated to be in the treatment of infections caused by Candida and Aspergillus species. The well-established mechanism of action, involving the inhibition of fungal cell wall synthesis, provides a strong rationale for its development. Further in vitro and in vivo studies are necessary to fully elucidate the specific antifungal profile of deoxymulundocandin and to establish its clinical potential. The standardized protocols outlined in this guide provide a clear framework for conducting such investigations.

References

- 1. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]

- 3. In Vitro Fungicidal Activities of Echinocandins against Candida metapsilosis, C. orthopsilosis, and C. parapsilosis Evaluated by Time-Kill Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. elsevier.es [elsevier.es]

- 5. In Vitro Activities of Echinocandins against Candida krusei Determined by Three Methods: MIC and Minimal Fungicidal Concentration Measurements and Time-Kill Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jmilabs.com [jmilabs.com]

- 7. Echinocandins for the Treatment of Invasive Aspergillosis: from Laboratory to Bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In Vitro Echinocandin Susceptibility of Aspergillus Isolates from Patients Enrolled in the Transplant-Associated Infection Surveillance Network - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Echinocandins and Their Activity against Aspergillus terreus Species Complex: a Novel Agar Screening Method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Echinocandins – structure, mechanism of action and use in antifungal therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. webstore.ansi.org [webstore.ansi.org]

- 15. njccwei.com [njccwei.com]

In Vitro Antifungal Activity of Deoxymulundocandin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxymulundocandin is an echinocandin-type antifungal antibiotic isolated from the fungus Aspergillus sydowii.[1] As a member of the echinocandin class, its mechanism of action is the inhibition of β-(1,3)-D-glucan synthase, an essential enzyme for the synthesis of the fungal cell wall.[2][3][4][5] This mode of action provides selective toxicity against fungal pathogens with minimal effects on mammalian cells, which lack a cell wall. This document provides a comprehensive overview of the in vitro antifungal activity of Deoxymulundocandin, including representative data from related compounds, detailed experimental protocols, and visualizations of the underlying biochemical pathway and experimental workflows.

While specific quantitative data for Deoxymulundocandin is limited in publicly available literature, the information presented herein is based on the well-established properties of the echinocandin class of antifungals, providing a strong predictive framework for its activity.

Quantitative Data: In Vitro Antifungal Activity

Detailed Minimum Inhibitory Concentration (MIC) data for Deoxymulundocandin is not extensively reported in recent scientific literature. However, as an echinocandin, its antifungal spectrum is expected to be similar to other members of this class, such as anidulafungin, caspofungin, and micafungin. These agents exhibit potent activity against Candida spp. and Aspergillus spp.[6] The following table summarizes typical MIC ranges for these representative echinocandins against common fungal pathogens.

| Fungal Species | Anidulafungin MIC Range (µg/mL) | Caspofungin MIC Range (µg/mL) | Micafungin MIC Range (µg/mL) |

| Candida albicans | 0.015 - 0.12 | 0.008 - 0.25 | 0.008 - 0.06 |

| Candida glabrata | 0.015 - 0.12 | 0.015 - 0.25 | 0.008 - 0.06 |

| Candida parapsilosis | 1 - 4 | 0.5 - 4 | 0.12 - 2 |

| Candida krusei | 0.03 - 0.25 | 0.06 - 0.5 | 0.03 - 0.25 |

| Aspergillus fumigatus | ≤0.008 - 0.03 | 0.015 - 0.5 | ≤0.008 - 0.03 |

| Aspergillus flavus | ≤0.008 - 0.03 | 0.06 - >8 | ≤0.008 - 0.03 |

| Aspergillus terreus | ≤0.008 - 0.03 | 0.06 - 1 | ≤0.008 - 0.03 |

Note: Data is compiled from various sources and represents a general range. Actual MIC values can vary based on the specific strain and testing methodology.

Experimental Protocols

The following protocols describe standard methodologies for determining the in vitro antifungal activity of echinocandin compounds like Deoxymulundocandin.

Broth Microdilution Susceptibility Testing (CLSI M27/M38)

This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.

Objective: To determine the lowest concentration of an antifungal agent that inhibits the visible growth of a fungus.

Materials:

-

Deoxymulundocandin (or other echinocandin) stock solution

-

96-well microtiter plates

-

RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

Fungal inoculum, standardized to a final concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL for yeasts or 0.4 x 10⁴ to 5 x 10⁴ CFU/mL for molds

-

Spectrophotometer

-

Incubator

Procedure:

-

Drug Dilution: Prepare serial twofold dilutions of Deoxymulundocandin in RPMI 1640 medium in the 96-well plates. The final concentration range should be sufficient to determine the MIC (e.g., 0.008 to 16 µg/mL).

-

Inoculum Preparation: Culture the fungal isolate on appropriate agar medium. Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Further dilute the suspension in RPMI 1640 to achieve the final inoculum concentration.

-

Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate containing the drug dilutions. Include a drug-free well for a growth control and an un-inoculated well for a sterility control.

-

Incubation: Incubate the plates at 35°C for 24-48 hours for yeasts and at a temperature and duration appropriate for the growth of the mold being tested.

-

Reading Results: The MIC is determined as the lowest concentration of the drug that causes a significant diminution of growth (typically ≥50% inhibition) compared to the growth control. For echinocandins against molds, the Minimum Effective Concentration (MEC), the lowest drug concentration at which short, aberrant, and highly branched hyphae are observed, is often the preferred endpoint.

Mechanism of Action: Inhibition of β-(1,3)-D-Glucan Synthesis

Echinocandins, including Deoxymulundocandin, target the fungal cell wall, a structure not present in mammalian cells. Specifically, they non-competitively inhibit the enzyme β-(1,3)-D-glucan synthase. This enzyme is responsible for the synthesis of β-(1,3)-D-glucan, a major structural polymer of the fungal cell wall. The inhibition of this enzyme leads to a weakened cell wall, osmotic instability, and ultimately, fungal cell death.[2][3][4][5]

Conclusion

Deoxymulundocandin, as an echinocandin-type antifungal, is a promising candidate for further investigation. Its presumed mechanism of action, targeting the fungal-specific enzyme β-(1,3)-D-glucan synthase, suggests a favorable safety profile. While specific in vitro activity data for Deoxymulundocandin remains to be fully elucidated in contemporary studies, the established potent and broad-spectrum activity of other echinocandins against key fungal pathogens provides a strong rationale for its continued development. The experimental protocols outlined in this guide offer a standardized approach for the comprehensive evaluation of its antifungal properties. Further research is warranted to fully characterize the antifungal spectrum and potency of Deoxymulundocandin.

References

- 1. researchgate.net [researchgate.net]

- 2. digital.csic.es [digital.csic.es]

- 3. Fungal beta(1,3)-D-glucan synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Natural products targeting the synthesis of β(1,3)-D-glucan and chitin of the fungal cell wall. Existing drugs and recent findings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [In vitro activity of the echinocandins. How should it be evaluated?] - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Toxicity Profile of Deoxymulundocandin: A Methodological Whitepaper

Disclaimer: As of the latest literature review, no publicly available preliminary toxicity studies specifically for Deoxymulundocandin have been identified. The following in-depth technical guide is a structured template designed to meet the informational and formatting requirements of researchers, scientists, and drug development professionals. The data, experimental protocols, and visualizations presented herein are hypothetical and serve as a framework for how such information would be presented if available. This document should be used as a methodological guide for designing and reporting future toxicity studies on Deoxymulundocandin.

Executive Summary

This whitepaper outlines a proposed framework for the preliminary toxicity assessment of Deoxymulundocandin, a novel compound with therapeutic potential. In the absence of specific data for Deoxymulundocandin, this document provides a comprehensive template of the requisite studies, including acute, subacute, and genotoxicity assessments. It details standardized experimental protocols and presents data in a clear, tabular format for ease of comparison. Furthermore, this guide includes conceptual diagrams of experimental workflows and potential signaling pathways, rendered using Graphviz, to visually articulate the methodological approach. The objective is to provide a robust blueprint for the systematic evaluation of the safety profile of Deoxymulundocandin, thereby guiding future preclinical development.

Acute Toxicity Assessment

Acute toxicity studies are designed to determine the potential adverse effects of a single high dose of a substance. The primary endpoint is typically the determination of the median lethal dose (LD50).

Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (UDP)

Objective: To determine the acute oral LD50 of Deoxymulundocandin in a rodent model.

Animal Model: Female Sprague-Dawley rats (8-12 weeks old, 200-250g).

Methodology:

-

Animals are housed individually in controlled conditions (22 ± 3°C, 50-60% humidity, 12h light/dark cycle) with ad libitum access to standard chow and water.

-

A starting dose of 2000 mg/kg is administered to a single animal via oral gavage.

-

The animal is observed for mortality and clinical signs of toxicity at 30 minutes, 1, 2, 4, and 24 hours post-dosing, and then daily for 14 days.

-

If the animal survives, the dose for the next animal is increased by a factor of 3.2. If the animal dies, the dose for the next animal is decreased by a factor of 3.2.

-

The study is complete when one of the stopping criteria defined by the OECD Test Guideline 425 is met.

-

The LD50 is calculated using the maximum likelihood method.

-

At the end of the observation period, surviving animals are euthanized and subjected to a gross necropsy.

Hypothetical Data Summary: Acute Toxicity

| Parameter | Value | Classification |

| LD50 (Oral, Rat) | > 2000 mg/kg | GHS Category 5 or Unclassified |

| Clinical Signs | No significant signs of toxicity observed. | - |

| Necropsy Findings | No treatment-related abnormalities. | - |

Subacute Toxicity Assessment

Subacute toxicity studies evaluate the effects of repeated dosing over a short period (e.g., 28 days) to identify target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).

Experimental Protocol: 28-Day Repeated Dose Oral Toxicity Study

Objective: To evaluate the subacute oral toxicity of Deoxymulundocandin in rats.

Animal Model: Male and female Sprague-Dawley rats (6-8 weeks old).

Methodology:

-

Four groups of animals (10 males and 10 females per group) are used: a control group (vehicle only) and three treatment groups receiving Deoxymulundocandin at low, medium, and high doses (e.g., 50, 200, and 1000 mg/kg/day).

-

The test substance is administered daily via oral gavage for 28 consecutive days.

-

Clinical observations, body weight, and food consumption are recorded weekly.

-

At the end of the treatment period, blood samples are collected for hematology and clinical chemistry analysis.

-

Animals are euthanized, and a full necropsy is performed. Organ weights are recorded.

-

Selected organs and tissues are preserved for histopathological examination.

Hypothetical Data Summary: Subacute Toxicity (28-Day Study)

| Parameter | Control | Low Dose (50 mg/kg) | Mid Dose (200 mg/kg) | High Dose (1000 mg/kg) |

| Body Weight Gain (g, Male) | 120 ± 15 | 118 ± 14 | 115 ± 16 | 95 ± 18 |

| ALT (U/L, Male) | 35 ± 5 | 36 ± 6 | 40 ± 7 | 85 ± 12 |

| Creatinine (mg/dL, Male) | 0.6 ± 0.1 | 0.6 ± 0.1 | 0.7 ± 0.2 | 0.6 ± 0.1 |

| Relative Liver Weight (%) | 3.5 ± 0.4 | 3.6 ± 0.3 | 3.8 ± 0.5 | 4.5 ± 0.6 |

| NOAEL | - | - | 200 mg/kg/day | - |

| Statistically significant difference from control (p < 0.05) |

Genotoxicity Assessment

Genotoxicity assays are performed to assess the potential of a compound to induce genetic mutations or chromosomal damage.

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test)

Objective: To evaluate the mutagenic potential of Deoxymulundocandin using several strains of Salmonella typhimurium and Escherichia coli.

Methodology:

-

Tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA) are exposed to various concentrations of Deoxymulundocandin, both with and without a metabolic activation system (S9 mix).

-

The test substance, bacteria, and S9 mix (or buffer) are combined in molten top agar and poured onto minimal glucose agar plates.

-

Plates are incubated at 37°C for 48-72 hours.

-

The number of revertant colonies (mutated bacteria that have regained the ability to synthesize an essential amino acid) is counted.

-

A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twofold greater than the solvent control.

Hypothetical Data Summary: Genotoxicity

| Assay | Metabolic Activation (S9) | Result |

| Ames Test | Without | Negative |

| With | Negative | |

| In Vitro Chromosomal Aberration | Without | Negative |

| With | Negative | |

| In Vivo Micronucleus Test | N/A | Negative |

Visualizations

Experimental Workflow Diagrams

Caption: High-level workflows for acute and subacute toxicity studies.

Conceptual Signaling Pathway

Caption: A conceptual signaling pathway for Deoxymulundocandin's potential mechanism of action.

Deoxymulundocandin: A Deep Dive into Structure-Activity Relationships for Next-Generation Antifungal Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxymulundocandin, a member of the echinocandin class of antifungal agents, represents a compelling scaffold for the development of novel therapeutics against invasive fungal infections. Like other echinocandins, its mechanism of action involves the non-competitive inhibition of (1,3)-β-D-glucan synthase, an essential enzyme for the integrity of the fungal cell wall. This unique mode of action, targeting a component absent in mammalian cells, confers a high degree of selectivity and a favorable safety profile. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of deoxymulundocandin and the broader echinocandin class, offering insights for the rational design of new, more potent, and pharmacokinetically optimized antifungal agents.

Core Structure and Mechanism of Action

Deoxymulundocandin is a cyclic lipopeptide characterized by a hexapeptide core and an N-linked acyl side chain. The cyclic peptide core is crucial for binding to the FKS1 subunit of the (1,3)-β-D-glucan synthase enzyme complex, while the lipophilic side chain is thought to anchor the molecule to the fungal cell membrane, facilitating its interaction with the enzyme. The inhibition of (1,3)-β-D-glucan synthesis disrupts the formation of the fungal cell wall, leading to osmotic instability and ultimately, cell death.

Figure 1. Mechanism of action of Deoxymulundocandin.

Structure-Activity Relationship (SAR) Studies

While specific quantitative SAR data for a broad series of deoxymulundocandin analogs is not extensively available in the public domain, a wealth of information on other echinocandins provides a strong foundation for understanding its SAR. The key structural features influencing the antifungal activity of echinocandins are the cyclic hexapeptide core and the lipophilic acyl side chain.

The Cyclic Hexapeptide Core

The cyclic hexapeptide core is essential for the intrinsic activity of echinocandins. Modifications to the amino acid residues within this core can significantly impact potency and spectrum of activity.

-

Homotyrosine Residue: Deoxymulundocandin differs from its parent compound, mulundocandin, by the absence of a hydroxyl group on the homotyrosine residue. While direct comparative studies are limited, the hydroxylation pattern of the peptide core is known to influence the molecule's interaction with the target enzyme and its physicochemical properties. Further investigation into the precise role of this hydroxyl group could yield valuable insights for analog design.

-

Ornithine Residue: Modifications at the C5 position of the ornithine residue have been shown to influence the pharmacokinetic properties and stability of echinocandins. For instance, the development of CD101, a long-acting echinocandin, involved modifications at this position.[1]

-

Proline and Threonine Residues: The proline and threonine residues are also critical for maintaining the conformational integrity of the cyclic peptide, which is necessary for optimal binding to (1,3)-β-D-glucan synthase.

The Lipophilic Acyl Side Chain

The nature of the lipophilic acyl side chain plays a crucial role in the antifungal potency, spectrum, and pharmacokinetic properties of echinocandins.

-

Chain Length and Branching: The length and branching of the acyl chain influence the molecule's affinity for the fungal cell membrane. Optimization of this chain led to the development of micafungin, which has a modified N-acyl side chain compared to its natural precursor, FR901379, resulting in reduced hemolytic activity while maintaining potent antifungal effects.[2]

-

Aromatic Moieties: The introduction of aromatic moieties into the side chain, as seen in anidulafungin, can enhance antifungal activity.

Comparative Antifungal Activity

The following table summarizes the in vitro activity of the three clinically approved echinocandins—caspofungin, micafungin, and anidulafungin—against key fungal pathogens. This data serves as a benchmark for evaluating the potential of novel deoxymulundocandin analogs.

| Antifungal Agent | Candida albicans (MIC90, µg/mL) | Candida glabrata (MIC90, µg/mL) | Aspergillus fumigatus (MEC, µg/mL) |

| Caspofungin | 0.03 - 0.25 | 0.03 - 0.5 | ≤0.015 - 0.12 |

| Micafungin | 0.015 - 0.12 | 0.008 - 0.06 | ≤0.008 - 0.03 |

| Anidulafungin | 0.03 - 0.12 | 0.015 - 0.06 | 0.008 - 0.03 |

Note: MIC90 (Minimum Inhibitory Concentration for 90% of isolates) values are for planktonic cells. MEC (Minimum Effective Concentration) is the endpoint used for Aspergillus species with echinocandins, representing the lowest concentration that leads to the formation of aberrant, branched hyphae. Data compiled from multiple sources.

Experimental Protocols

(1,3)-β-D-Glucan Synthase Inhibition Assay

This assay measures the in vitro inhibitory activity of a compound against the target enzyme.

Methodology:

-

Enzyme Preparation: A crude enzyme extract containing (1,3)-β-D-glucan synthase is prepared from fungal cell lysates (e.g., Candida albicans).

-

Reaction Mixture: The reaction mixture typically contains a buffer (e.g., Tris-HCl), a substrate (UDP-[14C]-glucose), a GTP analog (for enzyme activation), and the test compound at various concentrations.

-

Incubation: The reaction is initiated by the addition of the enzyme preparation and incubated at a controlled temperature (e.g., 30°C) for a specific duration.

-

Product Quantification: The reaction is stopped, and the radiolabeled (1,3)-β-D-glucan product is precipitated, collected by filtration, and quantified using a scintillation counter.

-

IC50 Determination: The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is calculated.

Figure 2. Workflow for (1,3)-β-D-Glucan Synthase Inhibition Assay.

Antifungal Susceptibility Testing (MIC Determination)

The minimum inhibitory concentration (MIC) is determined according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) document M27 for yeasts.[3][4][5]

Methodology:

-

Inoculum Preparation: A standardized suspension of the fungal isolate is prepared in a suitable medium (e.g., RPMI-1640).

-

Drug Dilution: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the fungal suspension.

-

Incubation: The microtiter plate is incubated at 35°C for 24-48 hours.

-

MIC Determination: The MIC is the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.

Figure 3. Workflow for Antifungal Susceptibility Testing (CLSI M27).

Conclusion and Future Directions

The echinocandin class of antifungals remains a cornerstone in the treatment of invasive fungal infections. While deoxymulundocandin itself has not been developed clinically, its structure provides a valuable template for the design of new analogs. A thorough understanding of the SAR of the echinocandin class, particularly the roles of the cyclic peptide core and the lipophilic side chain, is paramount for these efforts. Future research should focus on the synthesis and biological evaluation of a focused library of deoxymulundocandin derivatives to elucidate the specific contribution of the homotyrosine hydroxylation to its antifungal profile. Such studies, guided by the principles outlined in this guide, will be instrumental in the development of next-generation echinocandins with improved potency, an expanded spectrum of activity, and enhanced pharmacokinetic properties.

References

- 1. Structure-Activity Relationships of a Series of Echinocandins and the Discovery of CD101, a Highly Stable and Soluble Echinocandin with Distinctive Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel echinocandin antifungals. Part 2: Optimization of the side chain of the natural product FR901379. Discovery of micafungin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]

- 4. webstore.ansi.org [webstore.ansi.org]

- 5. scribd.com [scribd.com]

Methodological & Application

Application Notes & Protocols: Isolation and Purification of Deoxymulundocandin from Fungal Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and step-by-step protocols for the isolation and purification of Deoxymulundocandin, an echinocandin-type antifungal antibiotic, from the fungal culture of Aspergillus mulundensis.

Deoxymulundocandin is a lipopeptide with potent antifungal activity, making it a molecule of interest for drug development. The following protocols are based on established methodologies for the isolation of similar natural products and the original discovery of deoxymulundocandin.

I. Fungal Strain and Fermentation

Deoxymulundocandin is produced by the fungus Aspergillus mulundensis, previously identified as Aspergillus sydowii var. nov. mulundensis (Culture No. Y-30462).[1][2] Optimal production of this secondary metabolite requires specific fermentation conditions.

Protocol 1: Fungal Fermentation

This protocol outlines the steps for the cultivation of Aspergillus mulundensis to produce deoxymulundocandin.

Materials:

-

Aspergillus mulundensis culture

-

Seed culture medium (e.g., Potato Dextrose Broth or a complex medium)

-

Production culture medium (a nutrient-rich medium to support secondary metabolite production)

-

Sterile flasks and bioreactor

-

Incubator shaker

Procedure:

-

Inoculum Preparation: Inoculate a suitable seed culture medium with Aspergillus mulundensis. Incubate at 28°C for 48-72 hours with agitation (e.g., 200 rpm) to obtain a vegetative mycelial suspension.

-

Production Culture: Inoculate the production culture medium with the seed culture (typically 5-10% v/v). The production medium can be a complex formulation containing sources of carbon, nitrogen, and minerals to enhance secondary metabolite production.

-

Fermentation: Incubate the production culture at 28°C for 7-10 days with agitation. Monitor the fermentation for growth and production of deoxymulundocandin.

-

Harvesting: After the fermentation period, harvest the culture broth and mycelia by filtration or centrifugation. Both the culture filtrate and the mycelia contain deoxymulundocandin.[1]

II. Extraction of Deoxymulundocandin

Deoxymulundocandin is present in both the mycelia and the culture filtrate.[1] Therefore, both components should be extracted to maximize the yield.

Protocol 2: Solvent Extraction

This protocol describes the extraction of deoxymulundocandin from the fungal biomass and culture filtrate.

Materials:

-

Harvested mycelia and culture filtrate

-

Acetone

-

Ethyl acetate

-

Rotary evaporator

-

Large-capacity centrifuge

Procedure:

-

Mycelial Extraction:

-

Extract the harvested mycelial mass with acetone (e.g., 3 x 10 L for 33.5 kg of mycelia).

-

Pool the acetone extracts and concentrate under reduced pressure to an aqueous suspension.

-

Extract the aqueous suspension with an equal volume of ethyl acetate.

-

Separate the ethyl acetate layer and concentrate to obtain a crude mycelial extract.

-

-

Culture Filtrate Extraction:

-

Extract the culture filtrate with ethyl acetate.

-

Separate the ethyl acetate layer and concentrate under reduced pressure to obtain a crude filtrate extract.

-

-

Combine Extracts: Combine the crude mycelial and filtrate extracts for further purification.

III. Purification of Deoxymulundocandin

The purification of deoxymulundocandin is achieved through a series of chromatographic steps.

Protocol 3: Silica Gel Column Chromatography

This protocol details the initial purification of the crude extract using silica gel chromatography.

Materials:

-

Crude deoxymulundocandin extract

-

Silica gel (60-120 mesh)

-

Chromatography column

-

Solvents: Chloroform, Methanol

-

Fraction collector

-

TLC plates for monitoring

Procedure:

-

Column Packing: Prepare a slurry of silica gel in chloroform and pack it into a chromatography column.

-

Sample Loading: Dissolve the crude extract in a minimal amount of chloroform and load it onto the column.

-

Elution: Elute the column with a stepwise gradient of increasing methanol in chloroform. For example:

-

Chloroform (100%)

-

Chloroform:Methanol (98:2)

-

Chloroform:Methanol (95:5)

-

Chloroform:Methanol (90:10)

-

-

Fraction Collection and Analysis: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing deoxymulundocandin.

-

Pooling and Concentration: Pool the fractions containing the compound of interest and concentrate under reduced pressure.

Protocol 4: Size-Exclusion Chromatography (Sephadex LH-20)

This protocol describes the further purification of the semi-purified deoxymulundocandin using size-exclusion chromatography.

Materials:

-

Semi-purified deoxymulundocandin from silica gel chromatography

-

Sephadex LH-20 resin

-

Chromatography column

-

Methanol

-

Fraction collector

Procedure:

-

Column Packing: Swell the Sephadex LH-20 resin in methanol and pack it into a chromatography column.

-

Sample Loading: Dissolve the semi-purified sample in a small volume of methanol and load it onto the column.

-

Elution: Elute the column with methanol at a constant flow rate.

-

Fraction Collection: Collect fractions and monitor for the presence of deoxymulundocandin.

-

Pooling and Concentration: Pool the pure fractions and concentrate to obtain a more purified product.

Protocol 5: Final Purification by Silica Gel Chromatography

This protocol outlines the final polishing step to obtain pure deoxymulundocandin.

Materials:

-

Purified deoxymulundocandin from Sephadex LH-20 chromatography

-

Silica gel (230-400 mesh)

-

Chromatography column

-

Solvents: Ethyl acetate, Propanol

-

Fraction collector

Procedure:

-

Column Packing: Pack a column with fine silica gel using an appropriate solvent.

-

Sample Loading: Load the sample onto the column.

-

Elution: Elute the column under pressure using a solvent system of ethyl acetate-propanol (5:2) followed by ethyl acetate-propanol (5:3).[1]

-

Fraction Collection and Analysis: Collect fractions and analyze for purity.

-

Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield pure deoxymulundocandin as a white amorphous powder.[1]

IV. Data Presentation

The following table summarizes representative quantitative data for the purification of an echinocandin-type compound, providing an example of expected yields and purity at each stage.

| Purification Step | Starting Material (g) | Product (g) | Step Yield (%) | Purity (%) |

| Crude Extract | 500 | 50 | 10 | 5 |

| Silica Gel Chromatography I | 50 | 10 | 20 | 30 |

| Sephadex LH-20 Chromatography | 10 | 2 | 20 | 80 |

| Silica Gel Chromatography II | 2 | 0.5 | 25 | >95 |